Antibacterial Activity of 6-Fluoro-8-methylquinolin-5-ol Against MRSA Compared to Unsubstituted 8-Methylquinolin-5-ol
6-Fluoro-8-methylquinolin-5-ol has demonstrated antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) through a membrane-active mechanism with additional activity involving mislocalization of FtsZ, PBP2, and PBP4 as a cell wall synthesis inhibitor [1]. While direct MIC data for the free base in peer-reviewed literature remains limited, the compound's fluorinated structure is a key feature that differentiates it from non-fluorinated analogs. For instance, the non-fluorinated 8-methylquinolin-5-ol hydrobromide salt exhibits an MIC of 32 µg/mL against S. aureus . The presence of the 6-fluoro substituent in the target compound is expected to enhance potency and alter the spectrum of activity relative to this baseline, a pattern consistently observed across fluoroquinoline antibacterial agents [2]. Note that the comparator data is for the hydrobromide salt form, whereas the target compound is the free base; direct quantitative comparison of free base activity requires confirmation.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus |
|---|---|
| Target Compound Data | Active against MRSA (exact MIC value not reported in accessible public literature for the free base form) |
| Comparator Or Baseline | 8-Methylquinolin-5-ol hydrobromide: MIC = 32 µg/mL against S. aureus |
| Quantified Difference | Directional: Fluorinated derivative expected to exhibit enhanced potency based on SAR trends in the class; exact fold-change requires direct side-by-side evaluation |
| Conditions | In vitro antibacterial susceptibility testing |
Why This Matters
Researchers targeting MRSA or conducting SAR studies on quinoline antibacterials should procure the 6-fluoro derivative specifically, as the non-fluorinated analog shows only moderate baseline activity and may lack the enhanced potency and altered mechanism of action conferred by fluorine substitution.
- [1] AntibioticDB. (2015). DNAC-1 (6-Fluoro-8-methylquinolin-5-ol) Compound Profile. Department of Microbiology and Immunology, Geisel School of Medicine at Dartmouth. View Source
- [2] Pakhariya, R.P., et al. (2025). Quinoline analogs: multifaceted heterocyclic compounds with antimicrobial potential. PMC. Review of fluoroquinoline SAR. View Source
